Cas no 948565-92-2 (Fluticasone Impurity 4)

Fluticasone Impurity 4 structure
Fluticasone Impurity 4 structure
Product Name:Fluticasone Impurity 4
CAS-Nr.:948565-92-2
MF:C29H33F2NO7S
MW:577.636634588242
CID:4557702
Update Time:2023-09-21

Fluticasone Impurity 4 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Fluticasone Impurity 4
    • 6α,9α-difluoro-17α-[(2-furylcarbonyl)oxy]-11β-hydroxy-16α-methyl-3-oxoandrost-1,4-dien-17β-thiocarboxylic acid S-N,N-dimethylcarbamoyl ester
    • BNKY012-FF03
    • Androsta-1,4-diene-17-carbothioic acid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-, anhydrosulfide with N,N-dimethylcarbamothioic acid, (6α,11β,16α,17α)-
    • (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H- cyclopenta[a] phenanthrene-17-carboxylic dimethylcarbamic thioanhydride
    • Fluticasone furoate impurity 13
    • Inchi: 1S/C29H33F2NO7S/c1-15-11-17-18-13-20(30)19-12-16(33)8-9-26(19,2)28(18,31)22(34)14-27(17,3)29(15,24(36)40-25(37)32(4)5)39-23(35)21-7-6-10-38-21/h6-10,12,15,17-18,20,22,34H,11,13-14H2,1-5H3/t15-,17+,18+,20+,22+,26+,27+,28+,29+/m1/s1
    • InChI-Schlüssel: IAKJMGJVBYGFCU-UOLQNJLPSA-N
    • Lächelt: O([C@@]1([C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@]12C)O)F)=O)C(=O)SC(=O)N(C)C)C(C1OC=CC=1)=O

Fluticasone Impurity 4 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  10 - 15 °C; 4 h, rt
1.2 Reagents: Dimethylacetamide Solvents: Water ;  2 h, 0 °C
Referenz
Preparation of novel 11β-hydroxyandrost-4-en-3-ones for therapeutic use as anti-inflammatory agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diethylamine ,  Potassium iodide Solvents: Methyl ethyl ketone ,  Water ;  20 - 30 °C; 0.5 h, 25 - 35 °C
Referenz
High-purity fluticasone furoate and its preparation method
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methyl ethyl ketone ;  10 - 20 °C; 10 min, 10 - 20 °C
1.2 10 min, 10 - 20 °C
1.3 Reagents: Sodium iodide Solvents: Water ;  5 h, 15 - 20 °C
1.4 Solvents: Dimethylacetamide ;  10 min, 15 - 20 °C
1.5 Reagents: Water ;  5 °C; 1 h, 0 - 10 °C
Referenz
Preparation method of Fluticasone furoate
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Sodium iodide Solvents: Methyl ethyl ketone ;  2 h, rt → 75 °C
Referenz
Process for preparing Fluticasone propionate/furoate
, India, , ,

Fluticasone Impurity 4 Raw materials

Fluticasone Impurity 4 Preparation Products

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